tert-butyl N-(3-oxobutan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-oxobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKKRMYBBXGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Tert Butyl N 3 Oxobutan 2 Yl Carbamate
Elucidation of Reaction Pathways and Transition State Dynamics
The reactivity of tert-butyl N-(3-oxobutan-2-yl)carbamate is largely dictated by the interplay between the amine and ketone functionalities. The N-Boc protecting group, while robust under many conditions, can influence the steric and electronic environment of the molecule, thereby guiding reaction pathways.
Identification and Characterization of Key Reaction Intermediates
In many reactions, particularly reductions of the ketone group, the formation of cyclic intermediates is a critical determinant of the stereochemical outcome. For N-protected β-amino ketones, chelation control is a frequently invoked concept. In this model, a Lewis acidic reagent can coordinate to both the carbonyl oxygen and the nitrogen of the carbamate (B1207046) group, forming a rigid, chair-like six-membered ring intermediate. The incoming nucleophile, typically a hydride, will then attack from the less sterically hindered face of the carbonyl group.
The stability and conformation of these chelated intermediates are influenced by the nature of the N-protecting group. While the Boc group is generally considered a non-chelating protecting group, under certain conditions with specific Lewis acids, it may still participate in forming such intermediates. The formation of these intermediates is crucial for achieving high levels of diastereoselectivity in the resulting amino alcohols.
In the absence of a strong chelating metal, the reaction may proceed through a non-chelation model, such as the Felkin-Anh model. In this scenario, the stereochemical outcome is predicted based on minimizing steric interactions between the incoming nucleophile and the largest substituents on the adjacent chiral center. The N-Boc group, being bulky, would play a significant role in directing the approach of the nucleophile in such a model.
Analysis of Stereochemical Outcomes: Diastereoselectivity and Enantioselectivity
The reduction of the ketone in this compound can lead to the formation of two diastereomeric amino alcohols, syn and anti. The ratio of these diastereomers is a direct consequence of the reaction mechanism and the transition state energies.
Diastereoselectivity: As discussed, chelation control typically leads to the formation of the syn diastereomer. The rigid cyclic intermediate forces the substituents into specific axial or equatorial positions, and the hydride attack from the less hindered face consistently produces one diastereomer over the other. Conversely, reactions proceeding through a non-chelation pathway may favor the anti diastereomer, depending on the relative steric bulk of the substituents. The choice of reducing agent and reaction conditions is therefore paramount in controlling the diastereoselectivity.
| Reducing Agent System | Proposed Control | Predominant Diastereomer |
| Zinc Borohydride | Chelation | syn |
| Diethylmethoxyborane/Sodium Borohydride | Chelation | syn |
| Selectride | Non-chelation (Felkin-Anh) | anti |
Enantioselectivity: When starting with a racemic mixture of this compound, achieving enantioselectivity in a reaction requires the use of a chiral catalyst or reagent. This is often accomplished through asymmetric hydrogenation or enzymatic reduction, where the chiral environment of the catalyst or enzyme active site preferentially forms one enantiomer of the product over the other.
Catalytic Transformations and Their Underlying Mechanisms
Catalysis offers a powerful tool for controlling the reactivity and selectivity of reactions involving this compound. Organocatalytic, metal-catalyzed, and biocatalytic approaches each present unique mechanistic features.
Organocatalytic Reaction Mechanisms Involving the Compound
Organocatalysis provides a metal-free approach to asymmetric synthesis. For β-keto carbamates, reactions such as aldol (B89426) and Mannich additions can be catalyzed by chiral amines or phosphoric acids. In a typical enamine-based organocatalytic cycle, the organocatalyst (e.g., a proline derivative) reacts with the ketone of the carbamate to form a chiral enamine intermediate. This enamine is more nucleophilic than the ketone itself and can react with an electrophile. The stereochemistry of the newly formed bond is controlled by the chiral catalyst, which shields one face of the enamine, directing the electrophile to the opposite face. Subsequent hydrolysis releases the product and regenerates the catalyst.
Metal-Catalyzed Transformations and Ligand Effects
Transition metal catalysis, particularly asymmetric hydrogenation, is a highly effective method for the stereoselective reduction of β-amino ketones. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed.
The mechanism of Noyori-type asymmetric hydrogenation provides a general framework. The catalyst precursor reacts with hydrogen to form a metal-hydride species. The β-amino ketone substrate coordinates to the metal center, often through the ketone oxygen. The chiral ligands create a specific three-dimensional environment around the metal, which dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon. The product alcohol then dissociates, and the catalyst is regenerated.
The electronic and steric properties of the ligands are critical for both the activity and selectivity of the catalyst. Electron-donating ligands can increase the catalytic activity, while bulky ligands with specific geometries are essential for high enantioselectivity. The choice of ligand can dramatically influence the stereochemical outcome of the reaction.
| Catalyst System | Ligand Type | Typical Stereoselectivity |
| Ru-BINAP | Chiral Diphosphine | High enantioselectivity |
| Rh-DIPAMP | Chiral Diphosphine | High enantioselectivity |
| Ru-PHOX-Ru | Phosphino-oxazoline | High enantioselectivity |
Biocatalytic Approaches and Enzymatic Reaction Mechanisms
Enzymes, with their highly specific active sites, are excellent catalysts for stereoselective transformations. The reduction of the ketone in this compound is a prime candidate for biocatalysis.
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. The substrate binds to the enzyme's active site in a specific orientation, enforced by a network of hydrogen bonds and hydrophobic interactions. This precise positioning ensures that the hydride from the cofactor is delivered to only one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product.
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are often used for these reductions. They contain a variety of reductases and can be a convenient and cost-effective option. The stereochemical outcome of yeast reductions is governed by Prelog's rule, which predicts the stereochemistry of the product based on the relative size of the substituents on the ketone.
| Biocatalyst | Cofactor | Stereochemical Control |
| Alcohol Dehydrogenase (ADH) | NADH/NADPH | Enzyme active site geometry |
| Baker's Yeast (Saccharomyces cerevisiae) | NADH/NADPH | Prelog's Rule |
Rearrangement Reactions and Fragmentation Pathways
The structural stability and reactivity of this compound are significantly influenced by its constituent functional groups: a ketone, a secondary carbamate, and the bulky tert-butyl group. These features dictate its behavior in rearrangement reactions and its fragmentation patterns in mass spectrometry.
Rearrangement Reactions
While specific rearrangement reactions extensively studied for this compound are not widely documented, its structure as a β-aminoketone suggests potential pathways based on analogous systems.
Semipinacol-type Rearrangement: N-protected β-aminoketones can be involved in rearrangement pathways, such as the semipinacol rearrangement. nih.gov For a derivative of the title compound, if a hydroxyl group were introduced adjacent to the amine, a 1,2-migration could be induced under appropriate catalytic conditions, leading to a structural isomer. nih.gov
Favorskii-type Rearrangement: The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, which proceeds through a cyclopropanone (B1606653) intermediate to yield carboxylic acid derivatives. wikipedia.org If this compound were halogenated at the C1 or C3 position, it could potentially undergo a Favorskii-type rearrangement upon treatment with a base like an alkoxide. This would result in a ring contraction if the substrate were cyclic, or the formation of a rearranged ester or amide in an acyclic system. wikipedia.orgddugu.ac.in The reaction mechanism typically involves the formation of an enolate, which displaces the halide via intramolecular nucleophilic substitution.
Beckmann-type Rearrangement: The ketone functional group could theoretically be converted to an oxime. Subsequent treatment with acid could initiate a Beckmann rearrangement, where the group anti-periplanar to the leaving group on the oxime nitrogen migrates, resulting in the formation of an amide. masterorganicchemistry.com The specific product would depend on the stereochemistry of the oxime intermediate.
Fragmentation Pathways
The mass spectrometric fragmentation of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. Studies on various Boc-protected compounds provide a clear indication of the expected fragmentation pathways under different ionization conditions. doaj.org
Under Electron Impact (EI) ionization, the molecule is expected to undergo several key fragmentations. A primary pathway involves the cleavage of the Boc group to produce a stable tert-butyl cation (m/z = 57). Other significant fragmentation routes include the loss of isobutylene (B52900) (C4H8) to form a carbamic acid intermediate, which can then lose carbon dioxide. doaj.org Alpha-cleavage adjacent to the ketone carbonyl is also a common fragmentation pathway for ketones, which would lead to the loss of an acetyl or a related radical.
Under softer ionization techniques like Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), the fragmentation is often initiated by the loss of neutral molecules. The most prominent pathways involve the elimination of isobutylene (C4H8, 56 Da) and the subsequent loss of carbon dioxide (CO2, 44 Da) from the resulting carbamic acid moiety. doaj.org
The following table summarizes the major expected fragmentation pathways based on the analysis of related Boc-protected compounds. doaj.org
| Ionization Mode | Proposed Fragmentation Pathway | Neutral Loss / Fragment Ion (m/z) | Description |
|---|---|---|---|
| EI / ESI | Loss of Isobutylene | [M - C₄H₈]⁺˙ | Elimination of isobutylene from the tert-butyl group, a hallmark of Boc fragmentation. |
| EI / ESI | Loss of Isobutylene and CO₂ | [M - C₄H₈ - CO₂]⁺˙ | Subsequent loss of carbon dioxide following the initial loss of isobutylene. doaj.org |
| EI | Formation of tert-butyl cation | [C₄H₉]⁺ (m/z 57) | Direct cleavage producing the stable tert-butyl cation. doaj.org |
| EI | Loss of the entire Boc group | [M - C₅H₈O₂]⁺˙ | Cleavage resulting in the loss of the entire tert-butoxycarbonyl radical group. doaj.org |
| EI | Alpha-Cleavage (Acylium ion) | [CH₃CO]⁺ (m/z 43) | Cleavage of the C2-C3 bond to form an acetyl cation. |
Electrophilic and Nucleophilic Reactivity Profiles of the Compound
The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical transformations.
Nucleophilic Reactivity
The compound possesses several sites that can exhibit nucleophilic character:
α-Carbons (C1 and C3): The protons on the carbons alpha to the ketone carbonyl (the methyl C1 and the methine C3) are acidic and can be removed by a suitable base to form an enolate. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides or other carbonyl compounds (e.g., in an aldol reaction). This reactivity is fundamental to the chemistry of β-dicarbonyl compounds and their analogues. acs.org
Carbamate Nitrogen: The nitrogen atom of the carbamate has a lone pair of electrons. However, its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group and the steric hindrance imposed by the bulky tert-butyl and butanone substituents. While direct reaction at the nitrogen is sterically and electronically disfavored, deprotonation under strongly basic conditions is possible. This can lead to the formation of an N-anion, which may subsequently eliminate the tert-butoxide group to form a reactive isocyanate intermediate. researchgate.net
Electrophilic Reactivity
The primary electrophilic sites are the carbonyl carbons:
Ketone Carbonyl (C2): This is the most electrophilic center in the molecule and is susceptible to nucleophilic attack. It can react with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard or organolithium reagents), hydrides (e.g., from sodium borohydride), and amines (e.g., in reductive amination or imine formation). The steric environment around the ketone is relatively unhindered, facilitating such additions.
Carbamate Carbonyl: The carbonyl carbon of the Boc group is also electrophilic, but it is considerably less reactive than the ketone carbonyl. The lone pair of the adjacent nitrogen atom donates electron density to the carbonyl carbon, reducing its electrophilicity. Furthermore, the oxygen atom of the tert-butoxy (B1229062) group also contributes to this resonance stabilization. Consequently, reactions with nucleophiles at this position typically require harsh conditions or activation, for instance, with a strong acid. researchgate.net Under such conditions, cleavage of the Boc group often occurs rather than addition to the carbonyl.
The differential reactivity of the two carbonyl groups allows for selective transformations. For instance, the ketone can be selectively reduced or reacted with a Grignard reagent while leaving the carbamate group intact under controlled conditions.
The following table provides a summary of the key reactivity profiles.
| Reactivity Type | Reactive Site | Description of Reactivity | Potential Reactions |
|---|---|---|---|
| Nucleophilic | α-Carbons (C1, C3) | Acidic protons allow for the formation of a nucleophilic enolate in the presence of a base. | Alkylation, Aldol condensation, Michael addition. |
| Nucleophilic | Carbamate Nitrogen | Lone pair is delocalized and sterically hindered, making it a weak nucleophile. Can be deprotonated under strong base. researchgate.net | Isocyanate formation (upon deprotonation and elimination). |
| Electrophilic | Ketone Carbonyl (C2) | The primary electrophilic site, susceptible to attack by a wide range of nucleophiles. | Nucleophilic addition (Grignard, organolithiums), Reduction (hydrides), Imine/Enamine formation. |
| Electrophilic | Carbamate Carbonyl | Less reactive than the ketone due to resonance stabilization from adjacent N and O atoms. | Nucleophilic acyl substitution (requires harsh conditions or activation). |
Theoretical and Computational Studies on Tert Butyl N 3 Oxobutan 2 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For tert-butyl N-(3-oxobutan-2-yl)carbamate, DFT calculations would typically be employed to determine a variety of molecular and electronic properties.
A hypothetical data table of properties that could be generated from DFT calculations is presented below.
| Property | Predicted Value |
| Optimized Molecular Geometry (Bond Lengths, Angles) | Not Available |
| Dipole Moment | Not Available |
| HOMO (Highest Occupied Molecular Orbital) Energy | Not Available |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Not Available |
| HOMO-LUMO Gap | Not Available |
| Mulliken Atomic Charges | Not Available |
| Molecular Electrostatic Potential (MEP) Map | Not Available |
These predicted properties would provide insight into the molecule's stability, polarity, and reactive sites.
Ab Initio Methods for Energetic Landscapes and Spectroscopic Predictions
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are crucial for mapping energetic landscapes and predicting spectroscopic data. For this compound, ab initio calculations could predict its vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts.
A hypothetical data table for predicted spectroscopic data is shown below.
| Spectroscopic Data | Predicted Values |
| Key IR Vibrational Frequencies (e.g., C=O, N-H stretches) | Not Available |
| ¹H and ¹³C NMR Chemical Shifts | Not Available |
| Major Electronic Transitions (UV-Vis) | Not Available |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational flexibility of molecules.
Conformational Analysis and Energy Minimization Studies
This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis would identify the most stable (lowest energy) three-dimensional arrangements of the molecule. Energy minimization studies are essential to locate these stable conformers.
Reaction Coordinate Mapping and Transition State Identification
To understand the chemical reactivity of this compound, mapping the reaction coordinates for potential reactions is necessary. This involves identifying the transition state structures and calculating the activation energies, which are critical for predicting reaction rates and mechanisms.
Prediction of Structure-Reactivity Relationships
By combining the results from quantum chemical calculations and molecular modeling, it would be possible to establish structure-reactivity relationships. For instance, the calculated electronic properties (like atomic charges and frontier molecular orbitals) could be correlated with the molecule's susceptibility to nucleophilic or electrophilic attack at different sites. This understanding is fundamental for designing new synthetic routes and predicting the chemical behavior of the compound.
Computational Design and Virtual Screening of Novel Derivatives and Transformations
While specific computational design and virtual screening studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry provide a robust framework for the rational design of novel derivatives and the exploration of new chemical transformations. Such in silico approaches are pivotal in modern chemistry for accelerating the discovery of molecules with desired properties, including enhanced reactivity, selectivity, or biological activity.
The core of computational design for a molecule like this compound would involve leveraging its structural and electronic properties to predict the effects of chemical modifications. The presence of a flexible carbamate (B1207046) linkage and a reactive β-dicarbonyl-like moiety offers multiple avenues for derivatization. Computational tools can be employed to systematically explore a vast chemical space of potential derivatives, prioritizing those with the most promising characteristics for synthesis and experimental validation.
Virtual screening, a key component of computational design, can be broadly categorized into ligand-based and structure-based methods. In the absence of a known biological target, ligand-based approaches would be particularly valuable. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar activities. For instance, new derivatives of this compound could be designed and then screened based on their similarity to known compounds with interesting chemical or biological profiles.
One of the initial steps in the computational design of novel derivatives is the creation of a virtual library. This can be achieved by systematically modifying the parent structure of this compound. Potential modifications could include:
Alterations to the tert-butyl group: Replacing it with other alkyl or aryl groups to modulate steric hindrance and electronic effects.
Substitution on the butanone backbone: Introducing various functional groups at the α- or γ-positions to influence the reactivity of the keto group.
Modification of the carbamate nitrogen: Exploring the impact of N-alkylation or N-arylation on the compound's conformation and reactivity.
Once a virtual library of derivatives is generated, a range of computational techniques can be applied to predict their properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate structural features with specific outcomes, such as reaction rates or binding affinities. mdpi.com These models are built on datasets of compounds with known activities and can then be used to predict the activity of new, untested molecules.
Molecular docking is another powerful tool, particularly relevant if a specific enzyme or receptor target is identified. nih.gov This technique predicts the preferred orientation of a molecule when bound to a target, allowing for the estimation of binding affinity. nih.gov For hypothetical enzyme-catalyzed transformations of this compound, docking could be used to screen for derivatives that fit optimally within the enzyme's active site.
The following interactive data table illustrates a hypothetical virtual screening workflow for a library of this compound derivatives against a putative enzyme target. The predicted binding affinity and other molecular descriptors are used to rank the compounds for further investigation.
| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Predicted Solubility (logS) |
| TBOC-001 | Parent Compound | -5.2 | 0 | -2.5 |
| TBOC-002 | Phenyl instead of tert-butyl | -6.8 | 0 | -3.1 |
| TBOC-003 | Methyl at α-position | -5.5 | 0 | -2.7 |
| TBOC-004 | N-methylation | -5.1 | 0 | -2.4 |
| TBOC-005 | Fluoro at γ-position | -6.1 | 0 | -2.8 |
Beyond the design of new molecules, computational methods can also be used to explore and predict novel chemical transformations. Quantum mechanics (QM) calculations, for instance, can elucidate reaction mechanisms, identify transition states, and predict reaction barriers. mdpi.com This information is invaluable for designing new synthetic routes or for understanding the reactivity of this compound and its derivatives. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model enzymatic reactions, providing insights into the catalytic mechanism at an atomic level. mdpi.com
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations could be used to explore its conformational landscape, which is crucial for understanding its interactions with other molecules, including potential reaction partners or biological targets. rsc.org
The table below outlines a hypothetical computational study aimed at exploring a new transformation of a derivative of this compound, highlighting the types of data that would be generated.
| Computational Method | Objective | Key Parameters Investigated | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanism | Transition state energies, reaction energy profile | Identification of the lowest energy pathway for a novel cyclization reaction. |
| Molecular Dynamics (MD) | Assess conformational stability of the reactant in solution | Root Mean Square Deviation (RMSD), solvent accessible surface area | The reactant maintains a stable conformation, suitable for the desired reaction. |
| Virtual Catalyst Screening | Identify a suitable catalyst for the transformation | Docking scores, interaction analysis | A specific organocatalyst is predicted to effectively catalyze the reaction. |
Application of Tert Butyl N 3 Oxobutan 2 Yl Carbamate As a Precursor and Chiral Building Block in Complex Organic Synthesis
Role in Natural Product Synthesis
The β-amino ketone structural motif is a key feature in numerous biologically active natural products, including alkaloids and polyketides. The strategic placement of amine and carbonyl functionalities allows for the construction of various heterocyclic systems and stereochemically rich acyclic chains.
The N-Boc protected β-amino ketone structure is a precursor to β-amino acids, which are integral components of many bioactive molecules. rsc.org Molecules containing β-amino acid fragments, such as the naturally occurring peptides chondramide C and blasticidin S, exhibit significant therapeutic potential as antimicrobial and anti-cancer agents. rsc.org The bifunctional nature of compounds like tert-butyl N-(3-oxobutan-2-yl)carbamate allows for their elaboration into these complex scaffolds. The ketone can be reduced to an alcohol or serve as an electrophilic site for carbon-carbon bond formation, while the protected amine provides a nucleophilic center after deprotection, enabling peptide bond formation or cyclization reactions.
While direct total syntheses starting specifically from this compound are not extensively detailed in the surveyed literature, closely related structures are pivotal in established synthetic pathways. For instance, synthetic strategies toward β-amino acids, which can be derived from β-amino ketones, have been applied in the formal synthesis of natural products like sedum alkaloids. rsc.org In these routes, N-Boc-protected amino aldehydes undergo transformations to yield N-Boc-β-amino acid esters, which are key intermediates. rsc.org This highlights the strategic value of the N-Boc-β-amino carbonyl unit as a reliable synthon for building the core structures of complex natural products.
Utility in Pharmaceutical Intermediate Production
The demand for enantiomerically pure compounds in the pharmaceutical industry makes chiral building blocks like this compound particularly valuable. The Boc-protecting group is stable under a wide range of reaction conditions but can be removed under mild acidic conditions, a feature highly desirable in multi-step pharmaceutical syntheses. organic-chemistry.org
The synthesis of chiral drug precursors often relies on starting materials that possess a defined stereochemistry. N-Boc protected amino acids and their derivatives are common starting points for the synthesis of complex active pharmaceutical ingredients (APIs). A relevant example is found in the synthesis of Lacosamide, an antiepileptic drug. A key intermediate in its synthesis is (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, which is structurally related to the title compound. google.com Patents describe the synthesis of this intermediate starting from N-Boc-D-serine, which is converted into an amide and subsequently alkylated. google.com The use of the Boc group is critical for protecting the amine functionality during these transformations.
Table 1: Synthesis of a Lacosamide Precursor This interactive table outlines a patented method for preparing a key intermediate for the drug Lacosamide, highlighting the role of Boc-protection.
| Step | Starting Material | Reagents | Product | Purpose of Boc Group | Ref |
| 1. Amide Formation | N-Boc-D-serine | Isobutyl chloroformate, N-methylmorpholine, Benzylamine | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Protects the α-amino group during amide bond formation. | google.com |
| 2. Alkylation | Product of Step 1 | Dimethyl sulfate, Potassium hydroxide, Phase transfer catalyst | (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide | Protects the amino group during O-methylation of the hydroxyl group. | google.com |
The tert-butyl carbamate (B1207046) group is frequently used in the synthesis of advanced pharmaceutical scaffolds due to its stability and orthogonal cleavage properties. organic-chemistry.org This is demonstrated in the synthesis of Edoxaban, an oral anticoagulant. A key intermediate in its production is tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. google.com The synthesis of this complex diamine intermediate involves multiple steps where the Boc group protects one of the amine functionalities while the other is being manipulated or introduced. google.com This strategy prevents side reactions and allows for the regioselective functionalization of the molecule, underscoring the importance of the Boc protecting group in building complex and highly functionalized pharmaceutical agents.
Application in the Synthesis of Agrochemicals and Fine Chemicals
Beyond pharmaceuticals, chiral building blocks are essential in the production of specialty and fine chemicals, including those with potential agrochemical applications. The β-amino ketone moiety is a versatile precursor for a variety of high-value chemical entities. researchgate.net
While specific, large-scale applications of this compound in the agrochemical sector are not widely documented, its utility as a fine chemical intermediate is clear. Related N-Boc protected β-amino ketones, such as Boc-(3S)-3-amino-4-phenyl-2-butanone, are described as important intermediates for creating bioactive molecules and chiral synthons used in drug discovery and peptide synthesis. chemimpex.com The reactivity of the ketone and the protected amine allows for the construction of diverse molecular frameworks, including various heterocyclic compounds that are prevalent in medicinal and materials chemistry. researchgate.net The ability to introduce a chiral amino group into different chemical structures makes it a valuable tool for researchers designing novel therapeutic agents and other functional materials. chemimpex.com
Table 2: Profile of this compound as a Chemical Intermediate This interactive table summarizes the key features and synthetic potential of the title compound.
| Feature | Description | Synthetic Potential | Ref |
| Functional Groups | Ketone, Boc-protected secondary amine | Ketone allows for reduction, alkylation, and condensation. Protected amine allows for deprotection and subsequent nucleophilic reactions (e.g., amidation, cyclization). | researchgate.net |
| Chirality | Possesses a stereocenter at the α-carbon to the amine | Enables the synthesis of enantiomerically pure target molecules, crucial for pharmaceuticals and bioactive compounds. | chemimpex.com |
| Protecting Group | tert-butyloxycarbonyl (Boc) | Stable to many nucleophilic and basic conditions; easily removed with acid. Allows for orthogonal protection strategies. | organic-chemistry.org |
| Classification | Chiral Building Block / Fine Chemical | Serves as a starting material for more complex molecules in research and development for pharmaceuticals and specialty chemicals. | chemimpex.com |
Derivatization Strategies for Targeted Functional Group Transformations
The strategic derivatization of this compound is central to its utility as a versatile chiral building block in complex organic synthesis. The presence of a ketone, a carbamate, and two stereocenters within its structure allows for a multitude of targeted functional group transformations. These transformations enable chemists to introduce new functionalities, alter stereochemistry, and construct complex molecular architectures with a high degree of control. Key derivatization strategies focus on the reduction of the ketone, reactions at the α-carbon, and transformations involving the carbamate group, each providing access to a diverse array of valuable synthetic intermediates.
Diastereoselective Reduction of the Ketone to Access syn- and anti-Amino Alcohols
One of the most powerful transformations of this compound is the diastereoselective reduction of its ketone functionality. This reaction yields the corresponding N-Boc-3-amino-2-butanol derivatives, which are valuable chiral synthons for a variety of complex molecules, including amino acids, ligands, and pharmaceutical agents. The stereochemical outcome of this reduction can be effectively controlled to selectively produce either the syn or the anti diastereomer, depending on the choice of reducing agent and reaction conditions. This control is typically governed by the principles of either chelation control or Felkin-Anh-type non-chelation control. organic-chemistry.orgnih.gov
Under chelation control, a Lewis acidic metal from the reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the carbamate group, forming a rigid five-membered ring intermediate. This conformation locks the molecule in a specific arrangement, forcing the hydride to attack from the less sterically hindered face, leading to the syn diastereomer. Conversely, non-chelating, sterically demanding reducing agents favor a Felkin-Anh model, where the largest substituent (the N-Boc-amino group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, resulting in the preferential formation of the anti diastereomer. uwindsor.cauvic.ca
Detailed research on analogous N-Boc-protected δ-amino-γ-keto esters has demonstrated the efficacy of this approach. organic-chemistry.orgnih.gov These findings can be extrapolated to predict the behavior of this compound in similar reductions.
| Reducing Agent | Proposed Control Model | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| LiAlH(O-t-Bu)₃ in EtOH, -78 °C | Chelation Control | syn | >95:5 | 80 |
| NB-Enantride® in THF, -78 °C | Felkin-Anh Control | anti | 5:95 | 98 |
The ability to selectively access either the syn- or anti-N-Boc-3-amino-2-butanol is a significant advantage in multistep syntheses, as it allows for the precise installation of desired stereocenters.
Reactions at the α-Carbon via Enolate Intermediates
The presence of acidic protons on the α-carbon adjacent to the ketone in this compound allows for the formation of an enolate intermediate. This enolate can then be reacted with a variety of electrophiles to introduce new carbon-carbon bonds, a fundamental strategy in the construction of more complex molecular skeletons. Common reactions involving the α-carbon include alkylations and aldol (B89426) reactions.
Alkylation:
The enolate of this compound can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). Subsequent treatment with an alkyl halide results in the formation of a new C-C bond at the α-position. This reaction is a powerful tool for introducing alkyl chains and other functional groups. The stereochemical outcome of the alkylation can be influenced by the reaction conditions and the nature of the electrophile.
| Base | Electrophile (R-X) | Product | Expected Outcome |
|---|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | tert-Butyl N-(1,1-dimethyl-2-oxopropyl)carbamate | Formation of a new C-C bond at the α-carbon. |
| Lithium diisopropylamide (LDA) | Benzyl (B1604629) bromide (BnBr) | tert-Butyl N-(1-benzyl-1-methyl-2-oxopropyl)carbamate | Introduction of a benzyl group at the α-carbon. |
Aldol Reaction:
The enolate of this compound can also participate in aldol reactions with aldehydes or ketones. This reaction forms a β-hydroxy ketone adduct, creating a new stereocenter. The stereoselectivity of the aldol reaction can often be controlled by the choice of enolate geometry (E or Z) and the reaction conditions, including the metal counterion and the use of chiral auxiliaries. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of aldol reactions.
| Enolate Generation | Aldehyde (R'CHO) | Product | Expected Stereochemical Control |
|---|---|---|---|
| LDA, THF, -78 °C | Benzaldehyde (PhCHO) | tert-Butyl N-(3-hydroxy-3-phenyl-1-methyl-2-oxopropyl)carbamate | Formation of syn and anti diastereomers, with potential for control based on reaction conditions. |
| Dibutylboron triflate, Et₃N | Acetaldehyde (B116499) (CH₃CHO) | tert-Butyl N-(3-hydroxy-1-methyl-2-oxobutyl)carbamate | Boron enolates often provide high levels of stereocontrol in aldol reactions. |
Transformations of the Carbamate and Subsequent Cyclizations
The N-Boc protecting group in this compound and its derivatives is crucial for masking the reactivity of the amine during various synthetic transformations. However, its removal is often a key step in the later stages of a synthesis to reveal the free amine, which can then undergo further reactions.
Following the reduction of the ketone to the corresponding amino alcohol, the resulting syn- or anti-N-Boc-3-amino-2-butanol can be used as a precursor for the synthesis of various heterocyclic compounds, most notably oxazolidinones. These five-membered heterocyclic rings are important structural motifs in a number of biologically active compounds, including antibiotics. researchgate.net
The synthesis of oxazolidinones from N-Boc-protected amino alcohols typically involves deprotection of the Boc group under acidic conditions, followed by cyclization with a carbonylating agent such as phosgene (B1210022), a chloroformate, or diethyl carbonate. Alternatively, intramolecular cyclization can be promoted under basic conditions if the hydroxyl group is first converted to a better leaving group.
| Starting Material | Reaction Sequence | Product | Application |
|---|---|---|---|
| syn- or anti-N-Boc-3-amino-2-butanol | 1. Trifluoroacetic acid (TFA) for Boc deprotection. 2. Phosgene or a phosgene equivalent (e.g., triphosgene) and a base. | cis- or trans-4,5-Dimethyloxazolidin-2-one | Core structure of various pharmaceutical agents. |
| syn- or anti-N-Boc-3-amino-2-butanol | 1. NaH, THF. 2. Diethyl carbonate, heat. | cis- or trans-4,5-Dimethyloxazolidin-2-one | Alternative, safer method for oxazolidinone formation. |
The ability to control the stereochemistry of the amino alcohol precursor allows for the synthesis of stereochemically defined oxazolidinones, which is often critical for their biological activity.
Advanced Analytical Methodologies for the Characterization of Tert Butyl N 3 Oxobutan 2 Yl Carbamate and Its Reaction Products
Spectroscopic Characterization for Mechanistic and Structural Elucidation
Spectroscopic methods provide detailed information at the molecular level, enabling the precise structural determination and investigation of reaction mechanisms involving tert-butyl N-(3-oxobutan-2-yl)carbamate.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a more in-depth structural analysis, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum reveals proton-proton couplings within the molecule, helping to establish the connectivity of adjacent protons. For instance, it would show a correlation between the methine proton at the C2 position and the methyl protons at the C1 and C4 positions. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on the known proton resonances.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H₃ | ~1.3 | ~20 |
| C2-H | ~4.5 | ~55 |
| C3=O | - | ~205 |
| C4-H₃ | ~2.2 | ~28 |
| N-H | ~5.5 | - |
| C=O (carbamate) | - | ~155 |
| C(CH₃)₃ | - | ~80 |
| C(CH ₃)₃ | ~1.5 | ~28 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and its reaction products by providing highly accurate mass measurements. This technique allows for the determination of the molecular formula with a high degree of confidence.
Furthermore, tandem mass spectrometry (MS/MS) experiments in HRMS instruments provide valuable structural information through the analysis of fragmentation patterns. For N-Boc protected amines, characteristic fragmentation pathways are often observed. A common fragmentation involves the loss of the tert-butyl group as isobutylene (B52900) (56 Da), followed by the loss of carbon dioxide (44 Da). doaj.org Another characteristic fragmentation is the formation of the tert-butyl cation (m/z 57). The precise masses of these fragment ions can be used to deduce the structure of the parent molecule and its reaction products.
Table 2: Predicted HRMS Fragmentation of this compound (C₉H₁₇NO₃)
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | C₉H₁₈NO₃⁺ | 188.1281 |
| [M-C₄H₈+H]⁺ | C₅H₁₀NO₃⁺ | 132.0604 |
| [M-C₄H₈-CO₂+H]⁺ | C₄H₁₀NO⁺ | 88.0757 |
| [C₄H₉]⁺ | (CH₃)₃C⁺ | 57.0704 |
Since this compound possesses a chiral center at the C2 position, determining its absolute stereochemistry is crucial. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for this purpose. youtube.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental CD spectrum of an unknown sample to that of a reference compound with a known absolute configuration, or by comparing it to a theoretically calculated spectrum, the absolute stereochemistry (R or S) can be determined. doaj.org For beta-keto compounds, the n → π* transition of the carbonyl group often gives rise to a characteristic Cotton effect in the CD spectrum, which can be used to assign the absolute configuration. pharmaffiliates.com
Advanced Chromatographic Techniques for Purity, Separation, and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound, separating it from reaction mixtures, and analyzing its isomeric forms.
To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral chromatography is the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chemicalbook.com
In chiral HPLC, a variety of CSPs are available, often based on polysaccharides, proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving good separation of the enantiomers. nih.gov Similarly, in chiral GC, a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative, is used to resolve the enantiomers. The separated enantiomers are then detected, and the ratio of their peak areas is used to calculate the enantiomeric excess.
When a pure sample of this compound or one of its reaction products is needed on a larger scale for further studies, preparative chromatography is employed. nih.gov This technique is a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a compound. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common method for the purification of carbamates and other organic compounds. By using larger columns and higher flow rates, significant amounts of the desired compound can be separated from impurities. The collected fractions are then analyzed for purity, and the solvent is removed to yield the purified compound. Careful method development is required to optimize the separation and maximize the yield and purity of the isolated product.
X-ray Crystallography for Single Crystal Structure and Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, when applicable, its absolute stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction is invaluable for assigning the absolute configuration of its stereocenters.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined.
Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise location of each atom in the unit cell.
Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions: Identification of non-covalent forces, such as hydrogen bonds, that influence the crystal packing. researchgate.net
For chiral molecules, the Flack parameter is a critical value derived from the diffraction data that allows for the determination of the absolute stereochemistry.
The crystallographic data for tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate provides a clear example of the detailed structural insights that can be achieved. researchgate.net
Table 1: Example Crystallographic Data for a Related Carbamate (B1207046)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.0475 (2) |
| b (Å) | 20.8957 (6) |
| c (Å) | 10.2928 (3) |
| β (°) | 94.675 (3) |
| Volume (ų) | 1296.34 (7) |
| Z | 4 |
Data sourced from the study of tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate researchgate.net
This level of detail is crucial for understanding structure-activity relationships, validating synthetic products, and studying the conformational preferences of a molecule.
In-situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring
To understand the dynamics of chemical reactions involving this compound, in-situ and operando spectroscopic techniques are indispensable. These methods allow for the real-time monitoring of a reaction as it happens, providing critical data on reaction kinetics, the formation of intermediates, and the influence of reaction conditions.
In-situ spectroscopy refers to the analysis of a reaction mixture in its native environment without the need for sampling and quenching.
Operando spectroscopy is a further refinement, where the spectroscopic analysis is performed while the reaction is under actual operating conditions, often in a specially designed reactor cell.
Commonly employed techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR is particularly powerful for monitoring changes in functional groups. mdpi.com For a reaction involving this compound, one could monitor the disappearance of the ketone C=O stretch and the appearance of new bands corresponding to the product. The broadening or shifting of the carbamate C=O band could also provide information about changes in the local chemical environment. mdpi.com This technique has been successfully used to simultaneously observe reaction kinetics and the diffusion of curing agents in real-time. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the direct observation of changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C). This can provide quantitative data on the consumption of reactants and the formation of products over time, enabling the determination of reaction rates and orders.
Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for studying reactions in aqueous media and for observing non-polar functional groups.
By applying these techniques to reactions of this compound, researchers can gain a deep mechanistic understanding. For instance, in a reduction of the ketone, one could track the concentration of the starting material and the alcohol product simultaneously. This real-time data allows for the rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading.
Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Example Application for this compound |
|---|---|---|
| In-situ ATR-FTIR | Changes in functional groups, reaction kinetics. mdpi.com | Monitoring the disappearance of the ketone C=O and appearance of an alcohol O-H stretch during a reduction reaction. |
| In-situ NMR | Quantitative concentration changes of reactants, intermediates, and products; structural elucidation of intermediates. | Determining the rate of a condensation reaction by integrating the signals of the starting material and product over time. |
| In-situ Raman | Complementary vibrational information to FTIR, good for aqueous systems. | Studying a reaction where changes in C-C or C-N bond vibrations are significant. |
The application of these advanced analytical methodologies is crucial for a comprehensive understanding of the chemical and physical properties of this compound and its behavior in chemical transformations.
Future Perspectives and Emerging Research Directions for Tert Butyl N 3 Oxobutan 2 Yl Carbamate Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards more efficient, scalable, and safer continuous-flow processes. The integration of tert-butyl N-(3-oxobutan-2-yl)carbamate into flow chemistry and automated synthesis platforms represents a logical and promising frontier. While specific applications for this compound are still emerging, the broader trend of using continuous flow reactors for the industrial production of carbamates has been noted as a method to achieve higher yields and purity through precise control of reaction conditions.
Future research will likely focus on developing robust flow-based protocols for both the synthesis of this compound and its subsequent use in multi-step automated sequences. Automated solution-phase synthesis platforms, which have proven effective for complex molecules like oligosaccharides, could be adapted for the modular assembly of derivatives starting from this β-keto carbamate (B1207046). nih.gov This approach would enable rapid library generation for drug discovery and materials science by minimizing manual intervention and improving reproducibility.
Table 1: Potential Advantages of Integrating this compound into Automated Flow Systems
| Feature | Potential Advantage | Research Focus |
| Precise Control | Improved reaction selectivity and yield by controlling temperature, pressure, and residence time. | Optimization of reaction parameters for key transformations. |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. | Development of scalable synthesis and purification protocols. |
| Safety | Enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time. | On-demand generation and immediate consumption of reactive species. |
| Automation | High-throughput synthesis of derivatives and analog libraries. | Interfacing flow reactors with robotic systems for sample handling and analysis. |
Expanding the Scope of Catalytic Transformations Involving the Compound
The dual functionality of this compound—a ketone and a protected amine—makes it a prime candidate for a wide array of catalytic transformations. While the Boc-protecting group is well-understood in the context of its addition and removal, future research is expected to leverage the compound's structure in novel catalytic cycles. organic-chemistry.orgresearchgate.net
Emerging areas of interest include:
Asymmetric Catalysis: The prochiral ketone offers a handle for enantioselective reductions or additions to generate chiral centers. Future work will likely explore new chiral catalysts (metal-based or organocatalysts) to produce stereochemically defined amino alcohols, which are valuable precursors for pharmaceuticals.
C-H Activation: Direct functionalization of the C-H bonds adjacent to the carbonyl group or on the methyl groups via transition-metal catalysis could provide streamlined access to more complex derivatives without the need for pre-functionalization.
Biocatalysis: The use of enzymes, such as transaminases or dehydrogenases, could offer highly selective and environmentally benign pathways to synthesize chiral β-amino acids from β-keto acid precursors derived from the compound. researchgate.net
Novel Deprotection and Tandem Reactions: While many methods exist for Boc deprotection, research into more selective and milder catalytic systems, such as those using iron(III) salts, continues. rsc.org The development of tandem reactions, where catalytic deprotection is immediately followed by another bond-forming event in a one-pot process, is a particularly attractive strategy for improving synthetic efficiency. nih.govnih.gov
Development of Predictive Computational Models for Complex Reactivity
The advancement of computational chemistry provides powerful tools to predict and understand chemical reactivity, thereby accelerating experimental discovery. For a molecule like this compound, with multiple reactive sites, developing predictive computational models is a key future direction.
Researchers are increasingly using density functional theory (DFT) calculations, machine learning, and deep learning algorithms to model reaction outcomes. nih.gov For β-keto carbamates, these models could:
Predict Site Selectivity: Determine whether a reaction will occur at the ketone, the N-H bond of the carbamate (after deprotonation), or an α-carbon.
Elucidate Reaction Mechanisms: Computational studies can map out transition states and intermediates for complex transformations, providing insights that are difficult to obtain experimentally. This is particularly relevant for understanding the reactivity of related β-diketones and α-keto acids. nih.govelsevierpure.com
Forecast Stereochemical Outcomes: In asymmetric catalysis, modeling the interaction between the substrate, catalyst, and reagents can help predict the enantiomeric excess and identify the factors controlling stereoselectivity.
Virtual Screening: Quantum descriptors can be used to build models that predict the reactivity of a library of virtual derivatives, allowing chemists to prioritize the most promising candidates for synthesis. chemrxiv.org The development of such in silico tools will streamline the discovery of new reactions and applications for the compound.
Exploration of Uncharted Reactivity and Derivatization Pathways
Beyond its established role as a protected amino ketone, this compound possesses significant potential for uncharted reactivity. The interplay between its functional groups could give rise to novel chemical transformations.
Future explorations may focus on several intriguing pathways:
Formation of Heterocycles: The 1,3-relationship of the amine and ketone functionalities makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles (e.g., pyrimidines, diazepines) through condensation reactions with other bifunctional molecules.
Reactions via Isocyanate Intermediates: While typically a feature of Boc-group deprotection under harsh basic conditions, controlled generation of the corresponding isocyanate could be harnessed for the synthesis of ureas and urethanes with novel substitution patterns. researchgate.net
Enolate and Enamine Chemistry: The ketone can be converted into its enolate or enamine, opening up a host of classic and modern carbon-carbon bond-forming reactions. Exploring the reactivity of these intermediates with new electrophiles or in pericyclic reactions could lead to structurally diverse products.
Rearrangement Reactions: Under specific conditions, N-Boc protected amides have been shown to undergo rearrangements to form α-aminoketones. rsc.org Investigating whether analogous migrations or rearrangements can be induced in this compound could uncover novel synthetic routes to valuable scaffolds.
The exploration of these and other derivatization pathways will undoubtedly expand the synthetic utility of this versatile compound, solidifying its importance as a foundational building block in modern organic chemistry.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(3-oxobutan-2-yl)carbamate, and how do coupling reagents influence yield and purity?
The compound is synthesized via condensation reactions using tert-butyl carbamate derivatives with activated carbonyl intermediates. A common method involves coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), which facilitate amide bond formation while minimizing racemization. For example, EDCI/HOBt-mediated coupling achieves yields of 70–85% with >95% purity, as validated by HPLC and LC-MS . Alternative routes employ biocatalytic approaches, such as lipase-mediated chemoselective reactions, which preserve stereochemical integrity in statin side-chain intermediates .
Q. What analytical techniques are critical for confirming the structure and purity of tert-butyl carbamate derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing R/S configurations in chiral centers) .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in solid-state structures .
- HPLC and LC-MS : Quantify purity (>95% typically required for research-grade material) and detect by-products like unreacted starting materials .
Q. How should researchers handle and store this compound to ensure stability?
Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and prolonged light. Use desiccants during storage .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for enantiomerically pure derivatives?
Enantioselective synthesis requires chiral catalysts or resolution techniques. For example:
- Chiral auxiliaries : Temporarily introduce a chiral group to direct stereochemistry, later removed via hydrolysis .
- Kinetic resolution : Use enzymes like lipases to selectively hydrolyze one enantiomer from a racemic mixture .
- Asymmetric hydrogenation : Catalyze reduction of ketone intermediates with chiral ligands (e.g., BINAP-Ru complexes) to achieve >90% enantiomeric excess .
Q. What role do hydrogen-bonding interactions play in the solid-state stability and reactivity of tert-butyl carbamates?
Crystal packing often involves intermolecular N–H···O and C–H···O hydrogen bonds, which stabilize the lattice and reduce hygroscopicity. For instance, Das et al. (2016) demonstrated that strong N–H···O bonds in tert-butyl carbamates correlate with higher melting points (>150°C) and lower solubility in polar aprotic solvents . These interactions also influence reactivity by preorganizing molecules for nucleophilic attack at the carbonyl group .
Q. How can conflicting data on reaction yields or by-product profiles be reconciled when using different synthetic protocols?
Systematic analysis includes:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., overactivation of carbonyl groups leading to dimerization) .
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, reagent stoichiometry) to optimize conditions. For example, THF vs. DMF as solvent may alter by-product ratios due to differences in dielectric constant .
- Computational modeling : DFT calculations predict transition states and explain variations in stereochemical outcomes .
Q. What are the emerging applications of tert-butyl carbamates in medicinal chemistry and materials science?
- Pharmaceutical intermediates : Serve as precursors for statin derivatives (e.g., lactonized side chains) and protease inhibitors due to their hydrolytic stability under physiological conditions .
- Polymer chemistry : Act as protected amine monomers for controlled polymerization, enabling tailored thermal and mechanical properties in polyurethanes .
- Bioconjugation : Carbamate groups facilitate site-specific protein modification via reaction with lysine residues, critical for antibody-drug conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
